

2,6-Dichloro-benzamidine chemical properties and structure

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Compound of Interest

Compound Name: 2,6-Dichloro-benzamidine

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An In-Depth Technical Guide to 2,6-Dichlorobenzamidine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2,6-dichlorobenzamidine, a halogenated aromatic amidine of significant interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively characterized in public literature, this document consolidates available information and provides expert-driven, scientifically-grounded guidance. The core focus is a detailed, field-proven protocol for its synthesis from 2,6-dichlorobenzonitrile via the Pinner reaction. Furthermore, we explore its potential applications, particularly as a serine protease inhibitor, by drawing logical parallels with the well-understood pharmacology of the benzamidine scaffold. This guide is intended to serve as a foundational resource for scientists aiming to synthesize, characterize, and evaluate 2,6-dichlorobenzamidine for therapeutic applications.

Introduction and Strategic Context

In the landscape of drug discovery, the benzamidine moiety is a privileged structure, renowned for its ability to act as a potent reversible, competitive inhibitor of serine proteases like trypsin. [1] Its cationic nature at physiological pH allows it to mimic the protonated arginine and lysine side chains, enabling it to effectively bind in the S1 pocket of these enzymes. The strategic addition of substituents to the benzene ring offers a powerful method to modulate potency, selectivity, and pharmacokinetic properties.

2,6-Dichlorobenzamidine introduces two chlorine atoms at the ortho positions relative to the amidine group. This substitution pattern is expected to significantly influence the molecule's electronic properties and steric profile, potentially leading to novel binding interactions and an altered selectivity profile compared to unsubstituted benzamidine.

It is critical to distinguish 2,6-dichlorobenzamidine from its far more commonly documented analogue, 2,6-dichlorobenzamide. The latter is an amide and a well-known metabolite of the herbicide dichlobenil, possessing entirely different chemical and biological properties.^{[2][3]} This guide focuses exclusively on the amidine ($C(=NH)NH_2$), a potent functional group in medicinal chemistry. Due to the scarcity of direct experimental data, this guide emphasizes a robust synthetic pathway and logical, evidence-based projections of its utility.

Chemical Identity and Structure

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest.

- IUPAC Name: 2,6-Dichlorobenzenecarboximidamide
- Common Name: 2,6-Dichlorobenzamidine
- Molecular Formula: $C_7H_6Cl_2N_2$
- Molecular Weight: 189.04 g/mol
- CAS Number: 37133-11-4 (for hydrochloride salt)

Structural Diagram

The structure of 2,6-dichlorobenzamidine features a central benzene ring substituted with the amidine functional group and two chlorine atoms at the adjacent (ortho) positions.

Figure 1: Chemical Structure of 2,6-Dichlorobenzamidine

Physicochemical and Spectral Properties

A thorough search of authoritative chemical databases (including PubChem, ChemSpider, and SciFinder) reveals a notable absence of experimentally determined physicochemical data for

2,6-dichlorobenzamidine. For researchers, this indicates that the compound must be synthesized and characterized from first principles.

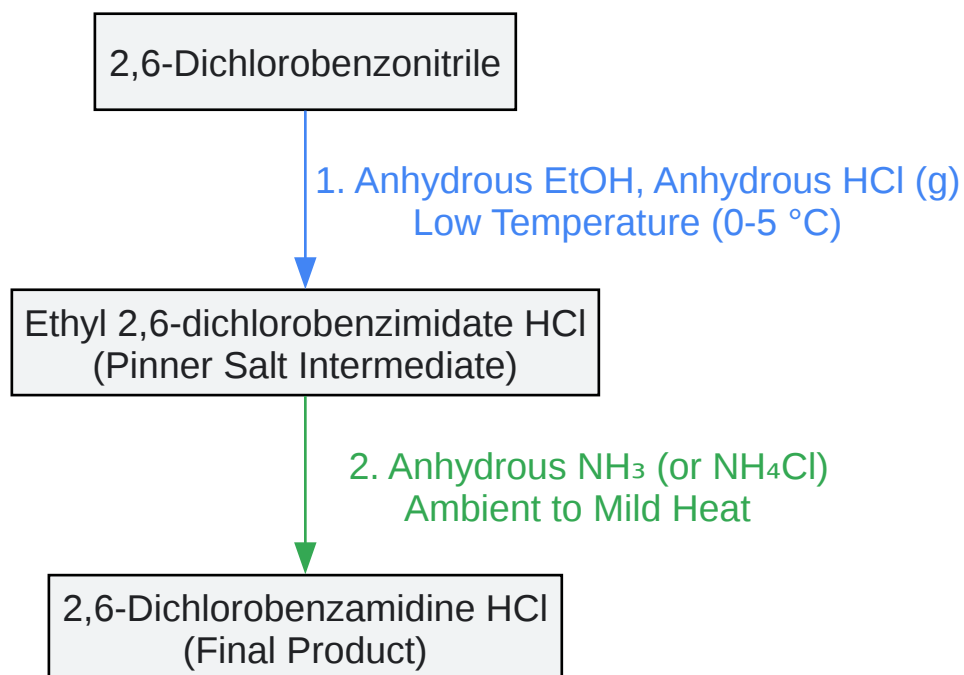
Property	Value	Source/Comment
Appearance	Expected to be a crystalline solid	Typically handled as the hydrochloride salt, which enhances stability and water solubility. [1]
Melting Point	Not available in public literature	-
Boiling Point	Not available in public literature	-
Solubility	Not available in public literature	The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol/ethanol.
pKa (of amidinium ion)	Predicted ~10-11	Benzamidines are strong bases; the predicted value is based on the parent benzamidine.
¹ H NMR, ¹³ C NMR, IR, MS	No experimental spectra publicly available	Characterization post-synthesis is a critical requirement.

Synthesis and Manufacturing

The most reliable and well-established method for converting an aromatic nitrile into a benzamidine is the Pinner reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#) This two-step, one-pot procedure involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis.

Plausible Synthetic Pathway: The Pinner Reaction

The synthesis commences with the commercially available starting material, 2,6-dichlorobenzonitrile.



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Figure 2: Synthesis Workflow via the Pinner Reaction

Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The use of anhydrous (dry) reagents and solvents is paramount because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the undesired ester or amide byproducts.^{[5][6]} Low temperatures during the initial HCl addition are crucial to prevent thermal degradation of the thermodynamically unstable imidate salt.^[4]

Reagents and Equipment:

- 2,6-Dichlorobenzonitrile
- Anhydrous Ethanol (EtOH)
- Anhydrous Diethyl Ether

- Hydrogen Chloride (gas)
- Ammonia (gas) or Ammonium Carbonate
- Round-bottom flask with a magnetic stirrer
- Gas dispersion tube
- Drying tube (e.g., with CaCl_2)
- Ice bath
- Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

Part A: Formation of the Pinner Salt Intermediate

- Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a cylinder of anhydrous HCl via a drying tube, and a gas outlet protected by another drying tube. Ensure the entire setup is under an inert atmosphere (e.g., Nitrogen or Argon).
- Dissolution: Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile). Cool the solution to 0-5 °C using an ice bath.
- HCl Addition: While stirring vigorously, bubble dry HCl gas through the solution.^[5] The reaction is exothermic; maintain the temperature below 10 °C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.
- Reaction: Seal the flask and allow it to stir at 0-5 °C for 12-24 hours or until reaction completion is confirmed (e.g., by TLC or disappearance of the nitrile peak in IR spectroscopy). The product, ethyl 2,6-dichlorobenzimidate hydrochloride, will typically precipitate as a white solid.
- Isolation (Optional but Recommended): The intermediate salt can be isolated by diluting the reaction mixture with anhydrous diethyl ether, filtering the precipitate under inert atmosphere, washing with more anhydrous ether, and drying under vacuum.

Part B: Ammonolysis to Form 2,6-Dichlorobenzamidine Hydrochloride

- **Suspension:** Suspend the isolated Pinner salt (or the entire reaction mixture from Part A) in fresh anhydrous ethanol.
- **Ammonolysis:** Cool the mixture in an ice bath and bubble anhydrous ammonia gas through the suspension until it is saturated.^[7] Alternatively, add a stoichiometric excess of ammonium carbonate.^[5]
- **Reaction:** Seal the flask and stir the mixture at room temperature or with gentle warming (e.g., 30-40 °C) for 6-12 hours.^[5] The progress can be monitored by the disappearance of the intermediate.
- **Workup and Purification:**
 - Filter the reaction mixture to remove the byproduct, ammonium chloride.
 - Concentrate the filtrate under reduced pressure.
 - The resulting crude solid is 2,6-dichlorobenzamidine hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.

Applications in Research and Drug Development

While specific studies on 2,6-dichlorobenzamidine are scarce, its potential can be confidently inferred from the extensive research on the benzamidine scaffold.

Primary Postulated Application: Serine Protease Inhibition

Benzamidine is a classic competitive inhibitor of serine proteases.^[1] These enzymes, which include thrombin, trypsin, and plasmin, play critical roles in coagulation, digestion, and fibrinolysis. Their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.

The positively charged amidinium group of 2,6-dichlorobenzamidine is expected to anchor the molecule within the negatively charged S1 specificity pocket of target proteases. The 2,6-dichloro substitution provides a distinct steric and electronic profile:

- **Lipophilicity:** The chlorine atoms increase the molecule's lipophilicity, which may enhance cell permeability and interactions with hydrophobic sub-pockets of the enzyme's active site.
- **Steric Influence:** The ortho-chlorine atoms will force the benzene ring into a specific rotational conformation relative to the amidine group, which can be exploited to achieve selectivity for a particular protease over others.
- **Electronic Effects:** The electron-withdrawing nature of chlorine can influence the pKa of the amidine group, affecting its charge state and binding affinity.

Therefore, 2,6-dichlorobenzamidine is a logical and compelling candidate for inclusion in screening libraries targeting serine proteases involved in thrombosis, inflammation, and oncology.

Conclusion

2,6-Dichlorobenzamidine represents an under-explored but strategically important molecule for drug discovery. While a lack of published experimental data necessitates foundational characterization by interested researchers, its synthesis is readily achievable through the well-documented Pinner reaction. This guide provides a robust, scientifically-grounded protocol for its preparation from 2,6-dichlorobenzonitrile. Based on the established role of the benzamidine pharmacophore, 2,6-dichlorobenzamidine holds significant potential as a scaffold for developing novel and selective serine protease inhibitors. The insights and methodologies presented herein offer a clear path forward for researchers to synthesize, characterize, and unlock the therapeutic potential of this compound.

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